![molecular formula C13H24N2O2 B1485152 tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate CAS No. 1935986-09-6](/img/structure/B1485152.png)
tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate
Overview
Description
Tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate: is a chemical compound with a complex structure that includes a bicyclic ring system and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({2-azabicyclo[22. Common synthetic routes may include:
Condensation reactions: to form the bicyclic core.
Nucleophilic substitution reactions: to introduce the carbamate group.
Protection and deprotection steps: to ensure the stability of the functional groups during synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate is being explored for its potential as a therapeutic agent. The bicyclic structure is known to mimic certain neurotransmitters, which can be advantageous in developing drugs targeting the central nervous system (CNS).
Case Study: CNS Activity
Research has indicated that compounds with similar structures exhibit affinity for neurotransmitter receptors, suggesting that this compound may also interact with such targets, potentially leading to the development of new treatments for neurological disorders.
Cosmetic Formulations
The compound's properties make it suitable for use in cosmetic formulations, particularly in skin care products where it can enhance the stability and efficacy of active ingredients.
Case Study: Skin Bioavailability
A study examined the incorporation of carbamate derivatives in topical formulations, demonstrating improved skin penetration and bioavailability of active ingredients when combined with compounds like this compound . This finding highlights its potential role as a penetration enhancer in dermatological applications.
Pharmaceutical Development
The compound's ability to form stable complexes with various drugs suggests it can be utilized as an excipient or stabilizer in pharmaceutical formulations.
Case Study: Drug Stability
Investigations into the stability of drug formulations containing this carbamate indicated enhanced shelf life and reduced degradation rates compared to standard formulations . This property is crucial for ensuring the efficacy of pharmaceutical products over time.
Research on Mechanisms of Action
Studies have begun to explore the mechanisms by which this compound exerts its biological effects, particularly focusing on its interactions at the molecular level with various biological targets.
Case Study: Molecular Interactions
Research utilizing techniques such as molecular docking and spectroscopy has aimed to elucidate how this compound interacts with target proteins involved in disease pathways . Understanding these interactions could lead to more effective therapeutic strategies.
Mechanism of Action
The mechanism by which tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate: Similar structure but different position of the nitrogen atom in the bicyclic ring.
8-azabicyclo[3.2.1]octane derivatives: Similar bicyclic structure but different ring size and substitution pattern.
Uniqueness: Tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and stability compared to similar compounds.
Biological Activity
tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate, also known by its CAS number 1935986-09-6, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 240.34 g/mol
- IUPAC Name : tert-butyl ((2-azabicyclo[2.2.2]octan-6-yl)methyl)carbamate
Biological Activity Overview
Research on this compound indicates several areas of biological activity:
- Neuropharmacological Effects : The azabicyclo[2.2.2]octane scaffold is known for its interaction with neurotransmitter systems, particularly in modulating cholinergic and dopaminergic pathways.
- Antioxidant Properties : Similar compounds have shown potential as antioxidants, which can mitigate oxidative stress in cellular systems.
- Potential as a Therapeutic Agent : The compound's structure suggests possible applications in treating neurodegenerative diseases due to its ability to penetrate the blood-brain barrier.
The biological activity of this compound may involve several mechanisms:
- Cholinergic Modulation : The azabicyclo structure may enhance acetylcholine receptor activity, promoting cognitive functions.
- Free Radical Scavenging : The presence of the tert-butyl group may enhance the compound's ability to scavenge reactive oxygen species (ROS), providing neuroprotective effects.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Neuropharmacology | Modulates neurotransmitter systems | |
Antioxidant | Scavenges free radicals | |
Neuroprotection | Potential for treating neurodegenerative diseases |
Case Study: Neuroprotective Effects
A study investigating the neuroprotective properties of similar azabicyclo compounds demonstrated significant reductions in neuronal cell death under oxidative stress conditions. This suggests that this compound may exhibit similar protective effects by stabilizing mitochondrial function and reducing ROS production.
Case Study: Cholinergic Activity
In a pharmacological assessment, compounds with similar structures were shown to enhance cholinergic transmission in animal models, resulting in improved memory and learning capabilities. This supports the hypothesis that this compound could be beneficial in cognitive enhancement therapies.
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.2]octan-6-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-6-9-4-5-11(10)14-7-9/h9-11,14H,4-8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOVFHUCEDNGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CCC1NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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